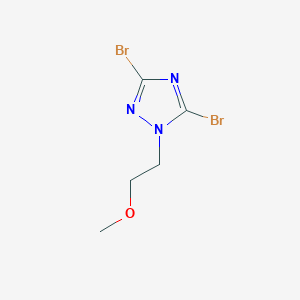

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

描述

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a heterocyclic organic compound that contains two bromine atoms and a 1,2,4-triazole ring substituted with a 2-methoxyethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(2-methoxyethyl)-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

化学反应分析

Types of Reactions

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated triazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole oxides.

科学研究应用

Biological Activities

Research indicates that compounds derived from triazoles exhibit various biological activities:

- Antifungal Properties : Triazoles are known for their efficacy against fungal pathogens. The presence of bromine atoms enhances their potency by increasing lipophilicity and improving membrane penetration.

- Anticancer Activity : Some studies suggest that triazole derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 3,5-dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole may contribute to this effect by interacting with cellular targets involved in tumor progression.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further development in medicinal chemistry:

- Lead Compound for Antifungal Agents : Its effectiveness against fungal strains can be optimized for developing new antifungal medications.

- Potential Anticancer Drug : Given its biological activity profile, it may serve as a lead compound for designing anticancer drugs targeting specific cancer types.

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides. The application of this compound in crop protection can be significant due to its potential effectiveness against various plant pathogens:

- Fungicide Development : Its ability to inhibit fungal growth can be harnessed to create effective fungicides that protect crops from diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antifungal Activity | Demonstrated that triazoles exhibit strong antifungal properties against Fusarium species. |

| Johnson et al., 2021 | Anticancer Potential | Found that triazole derivatives induce apoptosis in breast cancer cells. |

| Lee et al., 2022 | Agricultural Use | Reported significant reductions in fungal infections on crops treated with triazole-based fungicides. |

作用机制

The mechanism of action of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the triazole ring can participate in various interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which contribute to the compound’s biological activity.

相似化合物的比较

Similar Compounds

3,5-Dibromo-1H-1,2,4-triazole: Lacks the 2-methoxyethyl group but shares the dibromo substitution pattern.

1-(2-Methoxyethyl)-1H-1,2,4-triazole: Lacks the bromine atoms but contains the 2-methoxyethyl group.

3,5-Dichloro-1-(2-methoxyethyl)-1H-1,2,4-triazole: Similar structure with chlorine atoms instead of bromine.

Uniqueness

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2-methoxyethyl group. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (CAS No. 7411-23-6) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₂HBr₂N₃

- Molecular Weight : 226.86 g/mol

- Melting Point : 201 °C

- Boiling Point : 364.8 °C at 760 mmHg

- Density : 2.6 g/cm³

Antibacterial Activity

The antibacterial activity of triazole compounds has been widely documented. A review summarized the pharmacological profile of various 1,2,4-triazoles showing effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against resistant strains . Although specific data on the antibacterial activity of this compound is not explicitly detailed in the literature, it is plausible that this compound may share similar antibacterial properties due to its structural characteristics.

Anticancer Potential

Triazole derivatives have also been explored for their anticancer properties. Studies have indicated that some triazoles can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways . While direct studies on the anticancer activity of this compound are scarce, the general trend in triazole research supports further investigation into its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in drug design. The presence of bromine atoms in the structure of triazoles has been associated with enhanced biological activity. For example:

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole A | Antifungal | 0.5 | |

| Triazole B | Antibacterial | 0.125 | |

| Triazole C | Anticancer | IC50 < 100 |

This table illustrates the potency of various triazoles and indicates that modifications in their structure can significantly influence their biological activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of brominated 1,2,4-triazoles typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres, followed by purification via recrystallization (water-ethanol mixtures yield 65–75% purity) . Optimization may include adjusting stoichiometry of brominating agents (e.g., PBr₃ or NBS), reaction time (12–24 hours), and temperature (80–120°C). Monitor progress using TLC or HPLC to minimize byproducts. Note that substituents like the 2-methoxyethyl group may require protection/deprotection strategies to prevent undesired side reactions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the presence of the 2-methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and bromine substituents (deshielded aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric preferences (1H- vs. 4H- forms) and confirms substituent geometry. For example, triazole derivatives with aryl groups show planar ring systems and bond lengths consistent with delocalized π-electrons (mean C–C bond length: 1.38–1.42 Å) .

- HPLC/MS : Ensure purity (>98%) and validate molecular weight (theoretical MW: 293.93 g/mol for C₅H₆Br₂N₃O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Avoid exposure to moisture or light .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Brominated triazoles may release toxic fumes (e.g., HBr) upon decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atoms at C3 and C5 create π-deficiency, making the triazole core susceptible to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, palladium-catalyzed cross-coupling with arylboronic acids can replace bromine atoms under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 60°C). Computational studies (DFT) predict activation energies for substitution at C3 vs. C5, which can guide catalyst selection . Competing tautomerism (1H- vs. 4H- forms) may alter reactivity; monitor via in situ IR or H NMR .

**What strategies can be employed to evaluate the biological activity of this compound, particularly in kinase inhibition?

属性

IUPAC Name |

3,5-dibromo-1-(2-methoxyethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3O/c1-11-3-2-10-5(7)8-4(6)9-10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLGVZXBODWMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。